molecular formula C12H14 B14354063 4-Ethyl-1,2-dihydronaphthalene CAS No. 91720-19-3

4-Ethyl-1,2-dihydronaphthalene

Cat. No.: B14354063
CAS No.: 91720-19-3
M. Wt: 158.24 g/mol
InChI Key: CETYUQGARBFXOT-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by the presence of an ethyl group attached to the fourth carbon of the 1,2-dihydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates. Another method includes the use of Lewis acids to facilitate the rearrangement and cyclization of precursor compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding naphthalene derivative.

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthalene derivatives, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

4-Ethyl-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethyl-1,2-dihydronaphthalene include:

Uniqueness

This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to its analogs.

Properties

CAS No.

91720-19-3

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

4-ethyl-1,2-dihydronaphthalene

InChI

InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-4,6-7,9H,2,5,8H2,1H3

InChI Key

CETYUQGARBFXOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCC2=CC=CC=C21

Origin of Product

United States

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